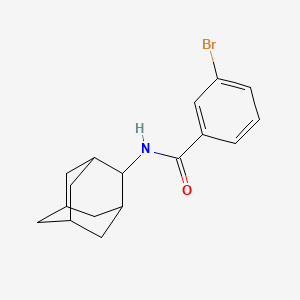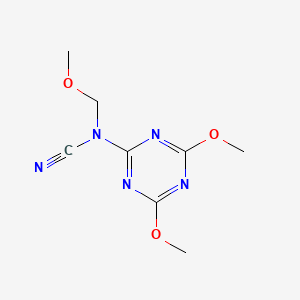
ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate, also known as ethyl 5-methoxy-N-methyl-N-nitrotryptamine (5-MeO-DMT) is a naturally occurring psychedelic substance found in various plants and animals. It has gained attention in recent years due to its potential therapeutic applications and its unique mechanism of action.
Mechanism of Action
5-MeO-DMT works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This results in the activation of various signaling pathways, including the phospholipase C pathway and the phospholipase A2 pathway. This ultimately leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychedelic effects of the substance.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MeO-DMT include increased heart rate and blood pressure, dilation of the pupils, and changes in body temperature. It also leads to alterations in perception, mood, and thought processes, which can result in profound mystical experiences.
Advantages and Limitations for Lab Experiments
One advantage of using 5-MeO-DMT in lab experiments is its unique mechanism of action, which can provide insights into the workings of the brain and potential therapeutic targets. However, limitations include the potential for adverse effects and the need for careful monitoring and regulation.
Future Directions
For research on 5-MeO-DMT include further exploration of its therapeutic potential, particularly in treating addiction and depression. Additionally, research on its mechanism of action and potential applications in neuroscience and pharmacology is warranted. Finally, studies on the safety and regulation of the substance are needed to ensure its responsible use in clinical and research settings.
Synthesis Methods
5-MeO-DMT can be synthesized through various methods, including the reduction of 5-methoxy-N-methyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylatetryptamine (5-MeO-DMT) with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 5-methoxyindole-3-carboxylic acid with methyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylateamine and nitrous acid.
Scientific Research Applications
5-MeO-DMT has been studied for its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and addiction. It has also been studied for its anti-inflammatory and neuroprotective properties.
properties
IUPAC Name |
ethyl 5-methoxy-1,2-dimethyl-4-nitroindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-5-21-14(17)11-8(2)15(3)9-6-7-10(20-4)13(12(9)11)16(18)19/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHHFEFZDYXZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5759613.png)
![1-{[4-(methylthio)phenyl]sulfonyl}pyrrolidine](/img/structure/B5759624.png)
![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)

![10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759653.png)

![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)

![8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline](/img/structure/B5759671.png)

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)